molecular formula C19H31N3O B7918274 (S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one

(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one

Cat. No.: B7918274
M. Wt: 317.5 g/mol
InChI Key: AHDZBSHKBXYYIP-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is a complex organic compound that features a piperidine ring, an amino group, and a benzyl-isopropyl-amino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the use of a Gabriel synthesis, which employs phthalimide as a protected amine in an S_N2 reaction . The piperidine ring is then functionalized with the benzyl-isopropyl-amino moiety through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve high-throughput synthesis techniques, such as C(sp3)–H functionalization methods, which provide an ideal platform for medicinal chemistry . These methods often use commercially available catalysts and reagents to achieve high yields and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzyl-substituted amines . These compounds share structural similarities but may differ in their specific functional groups and chemical properties.

Uniqueness

(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is unique due to its specific combination of a piperidine ring, benzyl-isopropyl-amino moiety, and amino group

Properties

IUPAC Name

(2S)-2-amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c1-15(2)22(13-17-7-5-4-6-8-17)14-18-9-11-21(12-10-18)19(23)16(3)20/h4-8,15-16,18H,9-14,20H2,1-3H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDZBSHKBXYYIP-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(CC1)C(=O)C(C)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CN(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.